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Compound of Interest

Compound Name: Demethoxyencecalin

Cat. No.: B101448

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Demethoxyencecalin is a naturally occurring chromene, a class of organic compounds that
feature a benzopyran ring system. It has been isolated from various plant species, including
Helianthella uniflora, Ageratina altissima, and Encelia farinosa. The structural elucidation of
such natural products is a critical step in drug discovery and development, providing the
foundational chemical information required for understanding its biological activity, mechanism
of action, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR)
spectroscopy is an indispensable tool for the unambiguous determination of the chemical
structure of novel compounds. This application note details the use of one- and two-
dimensional NMR techniques for the structural elucidation of demethoxyencecalin.

Data Presentation

The complete assignment of the proton (*H) and carbon-13 (13C) NMR spectra is paramount for
structural confirmation. The following tables summarize the quantitative NMR data for
demethoxyencecalin, acquired in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data for Demethoxyencecalin (CDCIs)
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. . Coupling
. Chemical Shift L .
Position Multiplicity Constant (J) Integration
(3) ppm
Hz
H-3 5.50 d 9.9 1H
H-4 6.27 d 9.9 1H
H-5 7.18 d 8.4 1H
H-7 7.10 dd 84,21 1H
H-8 7.51 d 2.1 1H
2-CHs (a) 1.45 s 3H
2-CHs (b) 1.45 s 3H
6-COCHs 2.52 S 3H

Table 2: 13C NMR Spectroscopic Data for Demethoxyencecalin (CDClI3)
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Position Chemical Shift (6) ppm
C-2 77.1
C-3 131.0
C-4 122.9
C-4a 128.9
C-5 126.9
C-6 129.8
C-7 117.8
C-8 122.5
C-8a 154.2
2-CHs (a) 28.1
2-CHs (b) 28.1
6-CO 196.8
6-COCHs 26.2

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of
demethoxyencecalin are provided below.

1. Sample Preparation:

Weigh approximately 5-10 mg of purified demethoxyencecalin.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

N

. 1D NMR Spectroscopy:
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e H NMR:

o

Acquire a one-dimensional proton NMR spectrum on a 400 MHz (or higher) spectrometer.

o Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation
delay of 2 seconds, and 16 scans.

o Process the data with an exponential window function (line broadening of 0.3 Hz) prior to
Fourier transformation.

o Phase and baseline correct the spectrum.
o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate all signals and determine the multiplicity and coupling constants of each
resonance.

o BC NMR:

o

Acquire a one-dimensional carbon-13 NMR spectrum on the same spectrometer.

o Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation
delay of 2 seconds, and 1024 scans.

o Utilize proton decoupling (e.g., Waltz-16) to simplify the spectrum to singlets for each
carbon.

o Process the data with an exponential window function (line broadening of 1.0 Hz) prior to
Fourier transformation.

o Phase and baseline correct the spectrum.
o Reference the spectrum to the CDCIs solvent peak at 77.16 ppm.
3. 2D NMR Spectroscopy:

e COSY (Correlation Spectroscopy):

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Acquire a 2D H-1H COSY spectrum to identify proton-proton spin coupling networks.

o Typical parameters: spectral width of 12 ppm in both dimensions, 2048 data points in F2,
256 increments in F1, and 8 scans per increment.

o Process the data using a sine-bell window function in both dimensions.

o Analyze the cross-peaks to establish correlations between coupled protons (e.g., H-3 and
H-4; H-5, H-7, and H-8).

e HSQC (Heteronuclear Single Quantum Coherence):

o

Acquire a 2D H-13C HSQC spectrum to identify one-bond proton-carbon correlations.

[¢]

Typical parameters: spectral width of 12 ppm in F2 (*H) and 160 ppm in F1 (*3C), 1024
data points in F2, 256 increments in F1, and 16 scans per increment.

[¢]

Process the data using a sine-bell window function in both dimensions.

[¢]

Analyze the cross-peaks to assign protons to their directly attached carbons.
o« HMBC (Heteronuclear Multiple Bond Correlation):

o Acquire a 2D *H-3C HMBC spectrum to identify long-range (2-3 bond) proton-carbon
correlations.

o Typical parameters: spectral width of 12 ppm in F2 (*H) and 220 ppm in F1 (33C), 2048
data points in F2, 512 increments in F1, and 32 scans per increment. The long-range
coupling delay should be optimized for a J-coupling of 8 Hz.

o Process the data using a sine-bell window function in both dimensions.

o Analyze the cross-peaks to connect different spin systems and to assign quaternary
carbons. Key correlations for demethoxyencecalin include those from the methyl protons
to their neighboring carbons.

Mandatory Visualizations
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Diagram 1: Experimental Workflow for Structural Elucidation
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Caption: Workflow for the structural elucidation of demethoxyencecalin.
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Diagram 2: Key 2D NMR Correlations for Demethoxyencecalin

Caption: Key COSY and HMBC correlations of demethoxyencecalin.

 To cite this document: BenchChem. [Application Note: Structural Elucidation of
Demethoxyencecalin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b101448#demethoxyencecalin-nmr-
spectroscopy-for-structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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